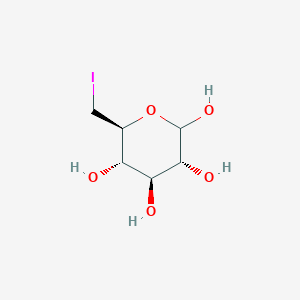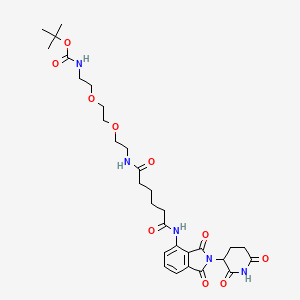
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a Pomalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. It is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves multiple steps:
Formation of Pomalidomide-based Cereblon Ligand: This step involves the synthesis of the cereblon ligand derived from Pomalidomide.
Linker Attachment: The 2-unit polyethylene glycol linker is attached to the cereblon ligand.
Final Conjugation: The final step involves the conjugation of the linker with the amido-C4-amido-PEG2-C2-NH-Boc moiety.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The process involves:
- Use of automated synthesizers for precise control of reaction conditions.
- Purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc has a wide range of scientific research applications:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Used to study protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new therapeutic agents and drug discovery.
Wirkmechanismus
The mechanism of action of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves the following steps:
Binding to Cereblon: The cereblon ligand binds to the E3 ligase cereblon.
Recruitment of Target Protein: The linker recruits the target protein to the E3 ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-PEG2-C2-NH2 Hydrochloride: A functionalized cereblon ligand for the development of Pomalidomide-based PROTACs.
Thalidomide-based Ligands: Used in similar PROTAC applications but with different linker structures.
Uniqueness: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is unique due to its specific linker structure, which provides stability and flexibility to the conjugate. This enhances its efficacy in targeted protein degradation compared to other similar compounds .
Eigenschaften
Molekularformel |
C30H41N5O10 |
|---|---|
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H41N5O10/c1-30(2,3)45-29(42)32-14-16-44-18-17-43-15-13-31-22(36)9-4-5-10-23(37)33-20-8-6-7-19-25(20)28(41)35(27(19)40)21-11-12-24(38)34-26(21)39/h6-8,21H,4-5,9-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39) |
InChI-Schlüssel |
PLPFXMANEVIMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


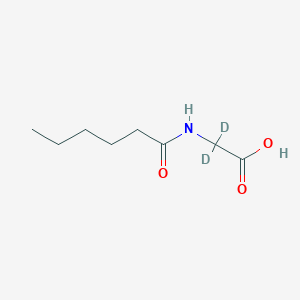
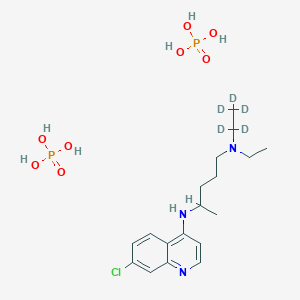
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
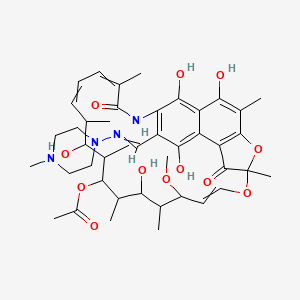
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
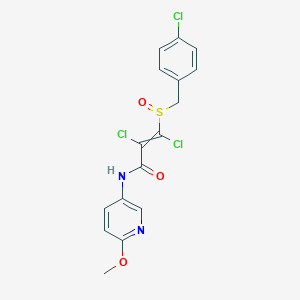
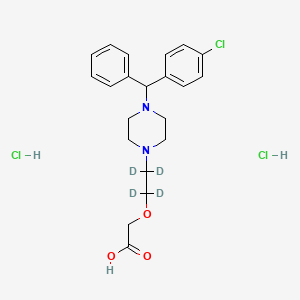

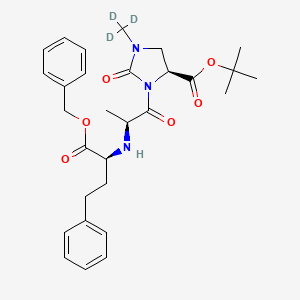
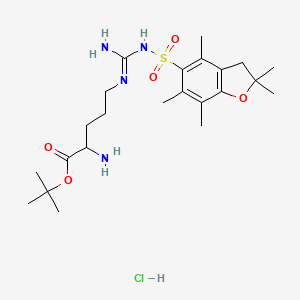
![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
